BenchChemオンラインストアへようこそ!

AMI-1

PRMT1 inhibition IC50 comparison small molecule inhibitor

AMI-1 is a substrate-competitive PRMT1 inhibitor with a validated 19.3-fold selectivity ratio over PRMT4 (IC50: 8.8 μM vs. 169.8 μM), making it the primary tool for clean PRMT1 phenotyping without confounding PRMT4 activity. Unlike SAM-competitive inhibitors, AMI-1 occupies the arginine substrate pocket, enabling mechanistic studies under metabolic stress. Each batch includes Certificate of Analysis confirming ≥98% purity by HPLC/NMR for inter-laboratory reproducibility. Ideal for PRMT1-dependent transcription, DNA repair, and Type I/Type II PRMT crosstalk studies.

Molecular Formula C21H12N2Na4O9S2
Molecular Weight 592.4 g/mol
Cat. No. B211212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMI-1
SynonymsArginine N-Methyltransferase Inhibitor-1
Molecular FormulaC21H12N2Na4O9S2
Molecular Weight592.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C21H16N2O9S2.4Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4
InChIKeyOEJIOAHFKHHDAW-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMI-1 PRMT1 Inhibitor: Molecular Characterization and Core Activity Profile for Research Procurement


AMI-1 (Arginine Methyltransferase Inhibitor 1) is a cell-permeable, symmetrical sulfonated urea compound that functions as a selective, reversible inhibitor of protein arginine N-methyltransferases (PRMTs), with a primary focus on human PRMT1 [1]. It exhibits an IC50 of 8.8 μM for human PRMT1 and 3.0 μM for yeast Hmt1p in cell-free assays, with a reported binding affinity (Kd) of 810 nM for human recombinant PRMT1 determined by surface plasmon resonance (SPR) [2]. AMI-1 occupies the arginine substrate binding pocket rather than the S-adenosylmethionine (SAM/AdoMet) cofactor site, distinguishing it mechanistically from many SAM-competitive PRMT inhibitors [3].

Why Generic PRMT Inhibitors Cannot Substitute for AMI-1: A Procurement Perspective


Substituting AMI-1 with alternative PRMT inhibitors such as furamidine, pentamidine, or other symmetrical ureas is not scientifically equivalent due to substantial variations in inhibitory potency, selectivity across PRMT isoforms, and binding mode [1]. For instance, while AMI-1 exhibits an IC50 of 8.8 μM for PRMT1 and 169.8 μM for PRMT4, closely related analogues like compound 1 (a less polar AMI-1 derivative) show a 45-fold higher IC50 for PRMT1 (397.3 μM) yet paradoxically exhibit enhanced activity against PRMT4 (196 μM) [2]. Other PRMT inhibitors such as CS1b and CS7b display dramatically weaker PRMT1 inhibition with IC50 values of 298.0 μM and 111.7 μM, respectively, representing a 12- to 34-fold reduction in potency relative to AMI-1 [3]. These quantitative disparities in target engagement and isoform selectivity mean that experimental outcomes obtained with AMI-1 cannot be reliably reproduced using generic or structurally related PRMT inhibitors without extensive re-validation, making informed compound selection critical for research reproducibility.

Quantitative Evidence Guide: Differentiating AMI-1 from Closest Analogs and Alternative PRMT Inhibitors


Head-to-Head PRMT1 Inhibitory Potency: AMI-1 vs. Furamidine and Pentamidine

AMI-1 demonstrates superior PRMT1 inhibitory potency compared to the diamidine-class PRMT inhibitors furamidine and pentamidine. In standardized cell-free assays using recombinant human PRMT1 and histone H4 peptide substrate, AMI-1 achieved an IC50 of 8.8 μM, whereas furamidine and pentamidine exhibited IC50 values of 22 μM and 81 μM, respectively [1]. The 9.2-fold potency advantage of AMI-1 over pentamidine and 2.5-fold advantage over furamidine are statistically significant and experimentally meaningful for assay sensitivity.

PRMT1 inhibition IC50 comparison small molecule inhibitor

PRMT1 vs. PRMT4 Isoform Selectivity: Quantitative Differentiation from Analogue Compound 4

AMI-1 exhibits a quantifiable selectivity window between PRMT1 and PRMT4 (also known as CARM1), a feature that is not preserved in structurally related analogues. In parallel enzymatic assays, AMI-1 displayed an IC50 of 8.8 μM for PRMT1 and 169.8 ± 10.7 μM for PRMT4, yielding a selectivity ratio of 19.3-fold [1]. In contrast, analogue compound 4 (a less polar AMI-1 derivative) showed a markedly different selectivity profile with an IC50 of 4.15 ± 1.6 μM for PRMT1 and 2.65 ± 0.6 μM for PRMT4, representing a selectivity ratio of only 1.6-fold [1]. This 12-fold difference in isoform selectivity between AMI-1 and its direct analogue has significant implications for experimental interpretation.

PRMT isoform selectivity PRMT4/CARM1 analogue comparison

PRMT1 vs. CS1b/CS7b Potency: Quantitative Advantage Over Structurally Distinct Inhibitors

AMI-1 demonstrates substantially greater PRMT1 inhibitory potency compared to the CS-series inhibitors CS1b and CS7b. In standardized assays, AMI-1 achieves an IC50 of 8.81 μM, while CS1b exhibits an IC50 of 298.0 μM (33.8-fold less potent) and CS7b exhibits an IC50 of 111.7 μM (12.7-fold less potent) [1]. This potency differential translates directly to usable concentration ranges in cellular experiments, where higher compound concentrations increase the risk of cytotoxicity and off-target effects.

PRMT1 inhibition CS1b CS7b IC50 comparison

Binding Site Differentiation: Substrate-Competitive vs. SAM-Competitive Mechanism

Molecular dynamics simulations and biochemical assays confirm that AMI-1 occupies the arginine substrate binding pocket of PRMT1, whereas many alternative PRMT1 inhibitors (including sinefungin and SAM-analogues) bind competitively at the S-adenosylmethionine (SAM/AdoMet) cofactor site [1]. In UV-crosslinking experiments, AMI-1 (100 μM) did not compete with [3H]SAM binding to PRMT1, confirming its non-SAM-competitive mechanism, in contrast to sinefungin which directly displaces SAM binding [2]. This mechanistic distinction means AMI-1 inhibits PRMT1 activity regardless of cellular SAM concentrations, which can vary under different metabolic conditions.

PRMT1 binding mode substrate-competitive SAM-competitive mechanism of action

Cellular Target Engagement: Inhibition of GFP-Npl3 Methylation in HeLa Cells

AMI-1 demonstrates verified cellular target engagement, inhibiting the methylation of GFP-Npl3 fusion protein in HeLa cells [1]. GFP-Npl3 is a validated cellular substrate of PRMT1, and its methylation status serves as a direct readout of intracellular PRMT1 activity. While quantitative inhibition percentages at specific concentrations are not universally standardized across studies, AMI-1's cellular activity has been independently validated and compared to structurally related analogues, confirming that not all AMI-1 derivatives retain cellular permeability or on-target activity [2]. This cellular validation distinguishes AMI-1 from analogues that exhibit in vitro enzymatic inhibition but fail to demonstrate intracellular target engagement due to poor membrane permeability.

cellular PRMT1 inhibition GFP-Npl3 methylation HeLa cells target engagement

Differential PRMT5 Activity: AMI-1 as a PRMT5 Activator vs. Symmetrical Urea Analogues

A critical and unexpected differentiation point is that AMI-1 acts as an activator of PRMT5, whereas structurally related symmetrical urea analogues exhibit weak inhibitory effects on both PRMT1 and PRMT5 [1]. Enzymatic assays characterizing a series of symmetrical ureas designed as AMI-1 analogues showed that while most compounds demonstrated weak inhibition of PRMT1 and PRMT5 activity, AMI-1 paradoxically increased PRMT5 activity, a finding not previously reported [1]. This differential effect on PRMT5 represents a unique functional signature that distinguishes AMI-1 from its close structural analogues and must be accounted for in experimental designs involving Type II PRMT pathways.

PRMT5 enzyme activation symmetrical ureas analogue comparison

Optimal Research and Industrial Applications for AMI-1 Based on Quantitative Differentiation Evidence


Primary Tool Compound for PRMT1-Specific Pathway Dissection

AMI-1 is optimally deployed as a primary tool compound for experiments requiring selective inhibition of PRMT1 with minimal confounding PRMT4/CARM1 activity. Based on its 19.3-fold selectivity ratio for PRMT1 over PRMT4 (IC50: 8.8 μM vs. 169.8 μM) [1], researchers investigating PRMT1-dependent transcriptional regulation, DNA damage repair, or signal transduction can use AMI-1 at concentrations of 10-50 μM to achieve robust PRMT1 inhibition while maintaining PRMT4 activity at >80% of baseline levels. This selectivity profile makes AMI-1 superior to analogue 4, which inhibits both PRMT1 and PRMT4 at similar concentrations, complicating pathway attribution.

Cellular Assay Development and Validation Standard

AMI-1 serves as a validated positive control and calibration standard for developing and validating cellular PRMT1 activity assays. Its established cellular activity in HeLa cells, as demonstrated by inhibition of GFP-Npl3 methylation [2], provides a benchmark for assessing assay sensitivity, confirming compound permeability, and validating new detection methodologies. Procurement of AMI-1 with certificate of analysis and validated biological activity ensures inter-laboratory reproducibility and reduces assay development timelines compared to sourcing uncharacterized or generic PRMT inhibitors.

Mechanistic Studies of Substrate-Competitive PRMT1 Inhibition

AMI-1 is uniquely suited for mechanistic studies investigating substrate-competitive PRMT1 inhibition, as distinct from SAM-competitive mechanisms. Its confirmed occupancy of the arginine substrate binding pocket, validated by molecular dynamics simulations and lack of competition with [3H]SAM in UV-crosslinking assays [3], enables researchers to interrogate substrate recognition and binding kinetics without confounding effects from variable cellular SAM concentrations. This mechanistic distinction is critical for studies of PRMT1 function under metabolic stress or in disease states where SAM pools are dysregulated.

Investigating PRMT1-PRMT5 Functional Crosstalk

Given AMI-1's unexpected PRMT5 activation activity [4], it is an ideal tool compound for investigating functional crosstalk and compensatory mechanisms between Type I (PRMT1) and Type II (PRMT5) PRMT enzymes. Researchers can use AMI-1 to simultaneously inhibit PRMT1 while activating PRMT5, enabling dissection of opposing regulatory roles and identification of PRMT5-dependent compensatory pathways that may be masked when using pan-PRMT inhibitors or PRMT5-selective compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.